(E)-Methyl 3-(2,3-difluorophenyl)acrylate
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Overview
Description
(E)-Methyl 3-(2,3-difluorophenyl)acrylate is an organic compound with the molecular formula C10H8F2O2. It is a derivative of acrylate, featuring a difluorophenyl group attached to the acrylate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Methyl 3-(2,3-difluorophenyl)acrylate typically involves the esterification of (E)-3-(2,3-difluorophenyl)acrylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process .
Chemical Reactions Analysis
Types of Reactions: (E)-Methyl 3-(2,3-difluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of 3-(2,3-difluorophenyl)acrylic acid.
Reduction: Formation of 3-(2,3-difluorophenyl)propanol.
Substitution: Formation of various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
(E)-Methyl 3-(2,3-difluorophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(2,3-difluorophenyl)acrylate involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The acrylate moiety can undergo Michael addition reactions, which are crucial in its interaction with biological molecules .
Comparison with Similar Compounds
- (E)-Methyl 3-(2,6-difluorophenyl)acrylate
- (E)-Methyl 3-(4-fluorophenyl)acrylate
- (E)-Methyl 3-(2,3,4-trifluorophenyl)acrylate
Comparison: (E)-Methyl 3-(2,3-difluorophenyl)acrylate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .
Biological Activity
(E)-Methyl 3-(2,3-difluorophenyl)acrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H8F2O2
- Molecular Weight : 198.166 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 252.3 ± 25.0 °C at 760 mmHg
- Flash Point : 103.3 ± 18.1 °C
The biological activity of this compound may be attributed to its structural features, particularly the presence of fluorine atoms, which can enhance binding affinity to biological targets. Similar compounds have been investigated for their ability to inhibit specific enzymes, such as the hepatitis C virus (HCV) NS3 protease, indicating a potential role in antiviral therapy.
Antiviral Properties
Research indicates that compounds with similar structures to this compound have shown promise as inhibitors of viral replication. For instance, studies on related compounds have demonstrated their effectiveness against HCV by disrupting the viral life cycle through enzyme inhibition.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The fluorinated phenyl group can influence the compound's interaction with cancer cell receptors, potentially leading to apoptosis in malignant cells .
Case Studies and Research Findings
-
Antiviral Activity Study
- Objective : To evaluate the inhibitory effects on HCV replication.
- Method : In vitro assays were conducted using transfected HEK-293 cells.
- Results : Significant reduction in viral load was observed with similar fluorinated compounds, suggesting a possible pathway for this compound's action.
- Anticancer Evaluation
Comparison with Similar Compounds
Compound Name | CAS Number | Biological Activity |
---|---|---|
This compound | 1363402-34-9 | Antiviral, anticancer potential |
2-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide | 218430-47-8 | HCV NS3 protease inhibitor |
4-Fluoro-2-hydroxyacetophenone | Not available | Antimicrobial and anticancer |
Properties
IUPAC Name |
methyl (E)-3-(2,3-difluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNDWCFVMLOUHP-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C(=CC=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C(=CC=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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